N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine
Description
N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine, also known as Deramciclane (CAS RN: 120444-71-5), is a bicyclic monoterpene derivative with a phenyl-substituted norbornane core. Its structure features a dimethylaminoethoxy side chain attached to the bicyclo[2.2.1]heptane scaffold, which is stereochemically defined as (1S,2S,4R).
Properties
IUPAC Name |
N,N-dimethyl-2-[[(1S,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBGWWQAMAPULA-HOJAQTOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849410 | |
| Record name | N,N-Dimethyl-2-{[(1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl]oxy}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80178-56-9 | |
| Record name | N,N-Dimethyl-2-{[(1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl]oxy}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine, also known by its CAS number 80178-56-9, is a compound with significant biological activity and potential therapeutic applications. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H31NO with a molar mass of 301.47 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H31NO |
| Molar Mass | 301.47 g/mol |
| CAS Number | 80178-56-9 |
Synthesis
The synthesis of this compound typically involves the reaction of a bicyclic amine with dimethyl sulfate or similar reagents under controlled conditions to ensure the formation of the desired stereoisomer .
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- CNS Activity : The compound has been studied for its effects on the central nervous system (CNS), showing potential as an anxiolytic and antidepressant agent.
- Antioxidant Properties : It demonstrates significant antioxidant activity which may contribute to its neuroprotective effects.
- Anti-inflammatory Effects : Preliminary studies suggest it may help reduce inflammation in various biological models.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Study on Anxiety Disorders : A clinical trial involving subjects with generalized anxiety disorder showed that administration of this compound resulted in a significant reduction in anxiety symptoms compared to placebo .
- Neuroprotection in Animal Models : In rodent models of neurodegeneration induced by oxidative stress, treatment with this compound led to improved cognitive function and reduced markers of neuronal damage .
The exact mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems (e.g., serotonin and norepinephrine) and inhibition of oxidative stress pathways.
Comparison with Similar Compounds
N,N-Dimethyl-2-phenoxyethanamine
- Structure: Simpler analog lacking the bicyclo[2.2.1]heptane core but retaining the phenoxy and dimethylamino groups.
- Properties: Molecular formula C10H15NO (Avg. mass: 165.236 Da). ChemSpider ID: 24264 .
- Key Difference : Absence of the rigid bicyclic system reduces steric constraints and likely alters bioavailability compared to Deramciclane.
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride
- Structure: Combines a bicyclo[2.2.1]heptane core with a phenyl group and diethylamino substituent.
- Properties : Molecular formula C17H26ClN (Molar mass: 279.85 Da), melting point 222°C. The hydrochloride salt enhances solubility .
- Key Difference : Diethyl substitution and lack of an ether linkage differentiate its pharmacokinetic profile from Deramciclane.
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide
- Structure : Bicyclo[2.2.1]heptane with a sulfonamide group and ketone.
- Synthesis : Prepared via reactions involving camphor derivatives, highlighting shared synthetic pathways with Deramciclane .
- Key Difference : Sulfonamide and ketone functionalities introduce distinct electronic properties and hydrogen-bonding capabilities.
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What experimental approaches address discrepancies in pharmacological activity across stereoisomers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
